molecular formula C8H7ClN4 B1333903 2-Chloro-3-hydrazinylquinoxaline CAS No. 51347-93-4

2-Chloro-3-hydrazinylquinoxaline

Cat. No. B1333903
Key on ui cas rn: 51347-93-4
M. Wt: 194.62 g/mol
InChI Key: RODNZCIFRICALV-UHFFFAOYSA-N
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Patent
US04547501

Procedure details

2,3-Dichloroquinoxaline (33.5 g., 0.168 mole) was stirred with hydrazine hydrate (18.5 g., 0.369 mole) in 500 ml. of ethanol at room temperature overnight (i.e.. at ca. 20° C. for approximately 16 hours). The thick, yellow slurry was filtered and the precipitate was washed with ethanol. The precipitated material was recrystallized from hot methanol to give 13.5 g. (41% yield) of 2-chloro-3-hydrazinoquinoxaline, m.p. 181° C. (decomp.). Mass spectrum: m/e, 194 (P).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:14][NH2:15]>C(O)C>[Cl:1][C:2]1[C:11]([NH:14][NH2:15])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
18.5 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight (i.e.. at ca. 20° C. for approximately 16 hours)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The thick, yellow slurry was filtered
WASH
Type
WASH
Details
the precipitate was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The precipitated material was recrystallized from hot methanol
CUSTOM
Type
CUSTOM
Details
to give 13.5 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2N=C1NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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